molecular formula C7H9IN2 B1592744 5-Iodo-N,N-dimethylpyridin-2-amine CAS No. 380381-36-2

5-Iodo-N,N-dimethylpyridin-2-amine

Cat. No.: B1592744
CAS No.: 380381-36-2
M. Wt: 248.06 g/mol
InChI Key: KWBFQSXLPGXDAP-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9IN2. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 5-position and two methyl groups at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N,N-dimethylpyridin-2-amine typically involves the iodination of N,N-dimethylpyridin-2-amine. One common method is the reaction of N,N-dimethylpyridin-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of N,N-dimethylpyridin-2-amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in the presence of a catalyst like copper(I) iodide.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: The major product is the N-oxide derivative.

    Reduction Reactions: The primary product is N,N-dimethylpyridin-2-amine.

Scientific Research Applications

5-Iodo-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridin-2-amine: Lacks the iodine substitution, resulting in different reactivity and applications.

    5-Bromo-N,N-dimethylpyridin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    5-Chloro-N,N-dimethylpyridin-2-amine: Contains a chlorine atom, which also alters its chemical behavior compared to the iodine derivative.

Uniqueness

5-Iodo-N,N-dimethylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets that are influenced by the size and electronegativity of the iodine atom.

Properties

IUPAC Name

5-iodo-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBFQSXLPGXDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634147
Record name 5-Iodo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380381-36-2
Record name 5-Iodo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The obtained 2-(N-monomethylamino)-5-iodopyridine (99, 1.00 g, 4.27 mmol), potassium carbonate (2.95 g, 21.36 mmol) and iodomethane (145 mg, 8.546 mmol) were dissolved in dimethylacetamide (30 mL), and the reaction mixture was heated at 90° C. for 24 hours, followed by adding water. Organic compounds were extracted with ethyl acetate and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 2-(N,N-dimethylamino)-5-iodopyridine (100, 603 mg, 57%).
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1 g
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2.95 g
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145 mg
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-iodopyridine (1.00 g; 4.55 mmol) in 10 mL of DMF was added 545 mg of 60% NaH (13.6 mmol) and 0.85 mL of iodomethane (13.6 mmol). The mixture was stirred for 14 h, and the mixture was neutralized with 1M HOAc. The mixture was extracted with Et2O, the extract was washed with water and brine, dried with MgSO4, filtered, and concentrated. Chromatography (0–25% EtOAc in hexanes) provided 700 mg (2.82 mmol) of (5-iodo-pyridin-2-yl)-dimethyl-amine.
Quantity
1 g
Type
reactant
Reaction Step One
Name
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545 mg
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reactant
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0.85 mL
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reactant
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10 mL
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hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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